molecular formula C7H16N2 B1612179 Methyl-piperidin-3-ylmethyl-amine CAS No. 1070979-38-2

Methyl-piperidin-3-ylmethyl-amine

Cat. No. B1612179
M. Wt: 128.22 g/mol
InChI Key: CYDMJLIOBYDVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-piperidin-3-ylmethyl-amine, also known as MPMA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPMA is a derivative of piperidine, a cyclic amine that is commonly used as a building block in the synthesis of various organic compounds. In recent years, MPMA has gained attention for its unique properties and potential use in a variety of research fields.

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

    Anion Exchange Membranes

    Poly(arylene piperidine) Anion Exchange Membranes with tunable N-Alicyclic Quaternary Ammonium Side Chains have been developed . These membranes combine high chemical stability and hydroxide conductivity, making them suitable for use in electrochemical devices that operate under harsh alkaline conditions .

    Pharmaceutical Applications

    Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

properties

IUPAC Name

N-methyl-1-piperidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-5-7-3-2-4-9-6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDMJLIOBYDVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611204
Record name N-Methyl-1-(piperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(piperidin-3-yl)methanamine

CAS RN

1070979-38-2
Record name N-Methyl-1-(piperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-piperidin-3-ylmethyl-amine
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Reactant of Route 4
Methyl-piperidin-3-ylmethyl-amine
Reactant of Route 5
Methyl-piperidin-3-ylmethyl-amine
Reactant of Route 6
Methyl-piperidin-3-ylmethyl-amine

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